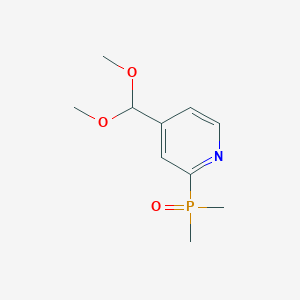

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine

描述

属性

分子式 |

C10H16NO3P |

|---|---|

分子量 |

229.21 g/mol |

IUPAC 名称 |

4-(dimethoxymethyl)-2-dimethylphosphorylpyridine |

InChI |

InChI=1S/C10H16NO3P/c1-13-10(14-2)8-5-6-11-9(7-8)15(3,4)12/h5-7,10H,1-4H3 |

InChI 键 |

JGKAITUPNHVPFX-UHFFFAOYSA-N |

规范 SMILES |

COC(C1=CC(=NC=C1)P(=O)(C)C)OC |

产品来源 |

United States |

准备方法

Reaction Overview

The preparation of 4-(dimethoxymethyl)pyridine is achieved by reacting 4-pyridinecarboxaldehyde with methylating agents such as dimethyl carbonate or trimethyl orthoformate in the presence of acid catalysts.

Reaction Conditions and Catalysts

- Catalysts: Protonic acid catalysts like p-toluenesulfonic acid or solid acid catalysts such as acid clay and phosphotungstic acid.

- Temperature: Mild conditions ranging from 20 to 80 °C.

- Reaction Time: 4 to 12 hours.

- Molar Ratios: 4-pyridinecarboxaldehyde to methylating agent ratio of 1:2 to 1:4.

Example Procedure and Yields

| Step | Reagents & Conditions | Product Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| 1 | 100 g 4-pyridinecarboxaldehyde + 198.2 g trimethyl orthoformate, 0.5 g p-toluenesulfonic acid, 30 °C, 12 h | 140.8 g intermediate | Not specified | Formation of 4-(dimethoxymethyl)pyridine |

| 2 | 100 g 4-pyridinecarboxaldehyde + 336.4 g dimethyl carbonate, acid catalyst, 20-80 °C, 4-12 h | >99.5% conversion | >99% purity | High conversion and purity achieved |

The intermediate 4-(dimethoxymethyl)pyridine is obtained as a colorless to light yellow liquid with high purity suitable for further reactions.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Methylation of 4-pyridinecarboxaldehyde | 4-pyridinecarboxaldehyde + dimethyl carbonate or trimethyl orthoformate; acid catalyst (p-toluenesulfonic acid, acid clay) | 20-80 °C, 4-12 h | >99.5% conversion | >99% | Formation of 4-(dimethoxymethyl)pyridine |

| 2 | Hydrogenation | Ru/C or Ru/TiO2 catalyst, H2 pressure 2-4 MPa | 40-100 °C, 2-12 h | ~97 | >99% | Conversion to 4-(dimethoxymethyl)-piperidine |

| 3 | Phosphorylation (literature methods) | 2-halopyridine derivative + dimethylphosphite; Pd or Ni catalyst | Variable, requires optimization | Not specified | Not specified | Introduction of dimethylphosphoryl group |

Research Findings and Practical Considerations

- The method disclosed in patent CN112661694B emphasizes mild reaction conditions, high conversion (>99.5%), and high purity (>99%) for the methylation step, with efficient catalyst recycling and solvent recovery to reduce costs.

- Catalysts such as ruthenium on carbon or titanium oxide provide high selectivity and yield in hydrogenation steps, demonstrating robustness and recyclability.

- Phosphorylation reactions to introduce the dimethylphosphoryl group require careful choice of catalyst and conditions to achieve regioselectivity on the pyridine ring; these methods are generally adapted from established organophosphorus synthesis literature.

- Analytical techniques such as gas chromatography (GC), elemental analysis, and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming purity and structure during synthesis.

化学反应分析

Types of Reactions

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl or dimethylphosphoryl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with new functional groups.

科学研究应用

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

相似化合物的比较

Chloro vs. Phosphoryl Substituents

- 4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine (CAS 1186310-69-9): Substituents: Chloro (2-position), dimethoxymethyl (3-position), allyl (4-position). Molecular Weight: Not explicitly stated, but structurally lighter than the target compound due to the absence of a phosphoryl group. Properties: Chloro groups typically confer lower polarity and higher thermal stability. Melting points for chloro-pyridines in range from 268–287°C . Synthesis: Likely involves nucleophilic substitution for chloro introduction, contrasting with phosphorylation steps required for the target compound .

4-(Dimethoxymethyl)-2-(dimethylphosphoryl)pyridine :

- Substituents: Phosphoryl (2-position), dimethoxymethyl (4-position).

- Expected Properties: The phosphoryl group increases polarity and may lower melting points compared to chloro analogs due to reduced crystallinity. IR spectroscopy would show a P=O stretch (~1250–1300 cm⁻¹) absent in chloro derivatives .

Protecting Group Variations

4-((tert-Butyldimethylsilyloxy)methyl)-2-chloro-3-(dimethoxymethyl)pyridine (CAS 1186310-67-7) :

- Substituents: tert-Butyldimethylsilyl (TBS) protecting group (4-position), chloro (2-position), dimethoxymethyl (3-position).

- Molecular Weight: 331.91 g/mol .

- Stability: The TBS group enhances hydrolytic stability compared to unprotected hydroxyl or methoxy groups.

- Commercial Availability: Priced at $400–4800 depending on quantity , suggesting moderate synthetic complexity.

Target Compound :

Physicochemical Properties

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(dimethoxymethyl)-2-(dimethylphosphoryl)pyridine?

- Methodological Answer : Synthesis optimization requires balancing reaction conditions (e.g., temperature, catalyst selection) and protecting group strategies. For example, the dimethoxymethyl group can be introduced via acid-catalyzed acetal formation (e.g., using H₂SO₄ or p-toluenesulfonic acid), while the dimethylphosphoryl moiety may involve phosphorylation with POCl₃ followed by dimethylamine quenching .

- Key Parameters :

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Acetal Formation | Dimethyl acetals, 20–80°C, 4–12h | Use solid acid catalysts (e.g., zeolites) for reduced side products |

| Phosphorylation | POCl₃, DMF (catalyst), 0°C → RT | Strict moisture control to avoid hydrolysis |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm substituent positions (e.g., dimethoxymethyl protons at δ 3.2–3.5 ppm; phosphoryl groups via ³¹P NMR at δ 15–25 ppm).

- HPLC-MS : Detect impurities (e.g., hydrolyzed dimethoxymethyl groups or unreacted intermediates) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX programs for structure refinement .

Q. What are common impurities in this compound, and how can they be mitigated?

- Methodological Answer : Major impurities include:

- Hydrolysis products : Dimethoxymethyl → aldehyde (detectable via IR at ~1700 cm⁻¹). Mitigate by storing under inert gas .

- Phosphorylation byproducts : Incomplete phosphorylation (e.g., mono-methyl phosphoryl groups). Use excess POCl₃ and monitor reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。